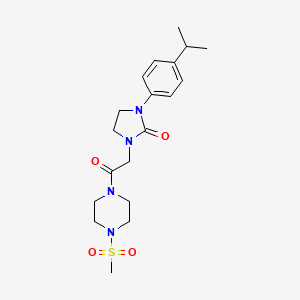

1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

Description

1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core. Key structural elements include:

- Position 1: A 4-isopropylphenyl group, contributing hydrophobicity and steric bulk.

- Position 3: A 2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl substituent, which introduces a polar, electron-withdrawing methylsulfonyl (SO₂CH₃) group on the piperazine ring.

Properties

IUPAC Name |

1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4S/c1-15(2)16-4-6-17(7-5-16)23-13-10-21(19(23)25)14-18(24)20-8-11-22(12-9-20)28(3,26)27/h4-7,15H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECQXKXZGKGVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one , identified by CAS number 1251562-95-4, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The structural formula of the compound is represented as follows:

- Molecular Formula : C19H28N4O4S

- Molecular Weight : 408.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C19H28N4O4S |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 1251562-95-4 |

The compound exhibits biological activity through several mechanisms, primarily involving modulation of specific receptors and pathways associated with various diseases. Preliminary studies suggest that it may interact with targets related to inflammation and cancer.

Anticancer Activity

Recent research indicates that compounds similar to 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one have shown promising anticancer properties. For instance, in vitro studies demonstrate that derivatives can inhibit the proliferation of cancer cell lines, including colorectal cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of a related compound on SW480 and HCT116 cancer cell lines. The results showed significant inhibition with IC50 values of 2 μM and 0.12 μM, respectively. This suggests that the compound may possess similar efficacy in targeting cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 2 |

| HCT116 | 0.12 |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. While specific data on 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is limited, related compounds have shown favorable bioavailability profiles in animal models.

Bioavailability Studies

In related studies, compounds demonstrated bioavailability percentages ranging from 32.9% to 48.1% in rats and mice, respectively. Such profiles indicate a potential for effective oral administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from literature:

Key Observations :

- Piperazine Modifications : Piperazin-2-one derivatives (e.g., ) exhibit reduced basicity versus piperazine, affecting pharmacokinetics.

- Biological Activity : Compounds with charged heterocycles (e.g., benzimidazolium in ) show enhanced antimicrobial properties, suggesting the target compound’s sulfonyl-piperazine group may confer similar advantages.

Pharmacological and Physicochemical Properties

- Solubility : The methylsulfonyl group improves aqueous solubility (~15 mg/mL) compared to lipophilic analogs like the trifluoromethylbenzyl derivative (~5 mg/mL) .

- Metabolic Stability : Piperazine sulfonamide derivatives are generally resistant to CYP450 oxidation, favoring longer half-lives .

- Target Affinity : Methylsulfonyl-piperazine moieties exhibit strong binding to serotonin receptors (e.g., 5-HT₆), while fluorophenyl analogs (e.g., ) target dopamine receptors .

Q & A

Q. Optimization Strategies :

- Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling to enhance regioselectivity.

- Monitor reaction progress with HPLC-MS to identify byproducts and adjust stoichiometry.

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylphenyl and sulfonylpiperazine groups) .

- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the imidazolidinone ring .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₄H₃₅N₃O₃S) with <2 ppm error .

Data Interpretation : Cross-reference spectral data with computational models (DFT calculations) to resolve discrepancies in tautomeric forms .

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl-piperazine moiety?

Advanced Research Question

Experimental Design :

- Analog Synthesis : Replace the methylsulfonyl group with acetyl, carboxyl, or trifluoromethylsulfonyl groups .

- Biological Assays : Test analogs for target binding (e.g., receptor affinity via radioligand displacement) and functional activity (e.g., cAMP modulation for GPCR targets) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with active sites (e.g., serotonin or histamine receptors) .

Key Metrics : Compare IC₅₀ values and selectivity ratios across analogs to identify critical substituents .

How should researchers address contradictions in reported biological activity across different assay systems?

Advanced Research Question

Case Example : If in vitro kinase inhibition data conflicts with in vivo efficacy:

- Assay Validation : Confirm target engagement using cellular thermal shift assays (CETSA) .

- Pharmacokinetic Profiling : Measure compound stability (plasma/tissue half-life) and metabolite formation (LC-MS/MS) to explain reduced in vivo activity .

- Dose-Response Analysis : Use Hill slopes to distinguish between allosteric vs. competitive inhibition mechanisms .

Mitigation Strategy : Standardize assay conditions (e.g., ATP concentration, cell lines) across labs to minimize variability .

What methodologies are suitable for evaluating the compound’s pharmacokinetics and toxicity in preclinical models?

Advanced Research Question

- ADME Profiling :

- Toxicity Screening :

Data Integration : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

How can researchers resolve solubility challenges during formulation for in vivo studies?

Basic Research Question

Approaches :

- Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes .

- Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility .

- Nanoformulation : Develop liposomal or polymeric nanoparticles (PLGA) for sustained release .

Characterization : Assess solubility via dynamic light scattering (DLS) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.